Methyl 3-cyclopentyl-3-oxopropanoate
Description
Methyl 3-cyclopentyl-3-oxopropanoate is a β-keto ester characterized by a cyclopentyl group attached to the β-carbon of a propanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 3-cyclopentyl-3-oxopropanoate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)6-8(10)7-4-2-3-5-7/h7H,2-6H2,1H3 |
InChI Key |
CTALSEJBMUILAM-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=O)C1CCCC1 |
Canonical SMILES |
COC(=O)CC(=O)C1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their differentiating features:
Structural and Reactivity Analysis
Cycloalkyl Substituents
- Cyclopentyl vs. Cyclopropyl: Cyclopentyl groups impose moderate steric hindrance and stabilize intermediates via hyperconjugation.
- Cyclohexyl: Larger and more lipophilic, cyclohexyl derivatives (e.g., potassium 3-cyclohexyl-2,2-difluoro-3-oxopropanoate) may exhibit altered solubility profiles and slower reaction kinetics due to increased steric bulk .
Ester Groups
- Methyl vs. Ethyl Esters: Methyl esters generally exhibit higher volatility and lower molecular weight compared to ethyl esters. For example, ethyl 3-cyclopentyl-3-oxopropanoate (MW 184.23) is heavier than its methyl counterpart (MW ~170.21), which may influence boiling points and chromatographic behavior .
Electronic Modifications
- Fluorination: Difluoro-substituted analogs (e.g., potassium 3-cyclohexyl-2,2-difluoro-3-oxopropanoate) exhibit enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. This contrasts with non-fluorinated derivatives, which require stronger bases for enolate formation .
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